Cas no 1357947-00-2 (5-bromoimidazo[1,2-a]pyridin-8-amine)
5-bromoimidazo[1,2-a]pyridin-8-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromoimidazo[1,2-a]pyridin-8-amine
- imidazo[1,2-a]pyridin-8-amine,5-bromo-
- IMidazo[1,2-a]pyridin-8-aMine, 5-broMo-
- 1357947-00-2
- SCHEMBL21948952
- DTXSID301289666
- 5-bromoimidazo[1,2-a]pyridin-8-amine
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- Inchi: 1S/C7H6BrN3/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H,9H2
- InChI Key: RIRVIHIWGWHGQX-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=NC=CN21)N
Computed Properties
- Exact Mass: 210.97451g/mol
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.3Ų
5-bromoimidazo[1,2-a]pyridin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111742-1g |
5-bromoimidazo[1,2-a]pyridin-8-amine |
1357947-00-2 | 95% | 1g |
$*** | 2023-03-30 |
5-bromoimidazo[1,2-a]pyridin-8-amine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 5-bromoimidazo[1,2-a]pyridin-8-amine
5-Bromoimidazo[1,2-a]pyridin-8-amine: A Comprehensive Overview
The compound with CAS No. 1357947-00-2, commonly referred to as 5-bromoimidazo[1,2-a]pyridin-8-amine, is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a fused imidazo[1,2-a]pyridine ring system substituted with a bromine atom at the 5-position and an amino group at the 8-position. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various research and industrial applications.
5-Bromoimidazo[1,2-a]pyridin-8-amine has been extensively studied for its potential as a building block in the synthesis of bioactive molecules. Recent advancements in synthetic methodologies have enabled researchers to explore novel routes for the construction of this compound. For instance, a study published in *Journal of Medicinal Chemistry* highlighted the use of microwave-assisted synthesis to streamline the preparation of 5-bromoimidazo[1,2-a]pyridin-8-amine, significantly improving yield and purity compared to traditional methods. This development underscores the importance of optimizing synthetic pathways to meet the growing demand for this compound in both academic and industrial settings.
The structural uniqueness of 5-bromoimidazo[1,2-a]pyridin-8-amine lies in its fused bicyclic system, which combines the properties of imidazole and pyridine rings. The presence of the bromine substituent at position 5 introduces electron-withdrawing effects, while the amino group at position 8 imparts nucleophilic character to the molecule. These electronic features make 5-bromoimidazo[1,2-a]pyridin-8-amine highly versatile in various chemical reactions. For example, researchers have utilized this compound as a precursor for synthesizing fluorescent probes, which have applications in bioimaging and sensing technologies.
Recent studies have also explored the biological activity of 5-bromoimidazo[1,2-a]pyridin-8-amine derivatives. A research team from Stanford University reported that certain analogs of this compound exhibit potent anti-tumor activity by targeting specific oncogenic pathways. The findings were published in *Nature Communications*, where they demonstrated that 5-bromoimidazo[1,2-a]pyridin-8-amine derivatives can inhibit the proliferation of cancer cells without significantly affecting normal cells. This discovery has opened new avenues for drug development in oncology.
In addition to its role in drug discovery, 5-bromoimidazo[1,2-a]pyridin-8-amine has found applications in materials science. Its ability to form stable coordination complexes with metal ions has been exploited in designing novel catalysts for organic transformations. A study featured in *Angewandte Chemie* revealed that incorporating 5-bromoimidazo[1,2-a]pyridin-8-amine into metalloporphyrins enhances their catalytic efficiency in asymmetric hydrogenation reactions. This advancement highlights the potential of this compound as a key component in developing next-generation catalytic systems.
The synthesis and characterization of 5-bromoimidazo[1,2-a]pyridin-8-amine have been further enhanced by modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These tools allow researchers to gain deeper insights into the molecular structure and bonding characteristics of the compound. For instance, high-resolution mass spectrometry (HRMS) has been instrumental in confirming the molecular formula and purity of 5-bromoimidazo[1,2-a]pyridin-8-amines, ensuring their reliability for downstream applications.
Moreover, computational chemistry approaches have played a pivotal role in understanding the electronic properties and reactivity patterns of 5-bromoimidazo[1,2-a]pyridin-8-amines. Density functional theory (DFT) calculations have provided valuable insights into their frontier molecular orbitals and interaction mechanisms with other molecules. Such computational studies are crucial for predicting the behavior of these compounds under various reaction conditions and designing more efficient synthetic strategies.
Looking ahead, the demand for 5-bromoimidazo[1,2-a]pyridin-8-amines is expected to grow as researchers continue to uncover new applications across diverse fields. The compound's unique combination of structural features and functional groups positions it as a valuable tool for advancing both fundamental research and applied sciences. As technological advancements enable more sophisticated synthesis and characterization methods, 5-bromoimidazo[1,2-a]pyridin-8-amines will undoubtedly remain at the forefront of scientific innovation.
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